molecular formula C21H22N2O4 B2430022 (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide CAS No. 1103514-31-3

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide

Cat. No.: B2430022
CAS No.: 1103514-31-3
M. Wt: 366.417
InChI Key: GVGSMVITPKFYJT-LUAWRHEFSA-N
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Description

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-22-21(25)17-13-15-6-4-5-7-16(15)23(17)20(24)11-9-14-8-10-18(26-2)19(12-14)27-3/h4-12,17H,13H2,1-3H3,(H,22,25)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSMVITPKFYJT-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features an indoline core, which is significant for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide. The indole and indoline derivatives have shown promising results against various cancer cell lines.

  • Mechanism of Action : Compounds with similar structures often induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins . For instance, derivatives have been shown to inhibit the proliferation of breast cancer cells by modulating signaling pathways such as NF-kB and MAPK .
  • Case Study : A recent study demonstrated that a related indoline derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Research indicates that this compound may function as a selective COX-2 inhibitor.

  • Research Findings : In vitro studies have shown that related compounds can inhibit COX-2 enzyme activity, which is crucial in mediating inflammatory responses. This inhibition leads to reduced prostaglandin synthesis, thereby alleviating inflammation .
  • Clinical Implications : The potential use of this compound in treating inflammatory diseases such as arthritis or colitis is being explored, with preliminary results suggesting significant efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

Emerging research has suggested that indole derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

  • Mechanism : These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. They have been shown to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines .
  • Case Study : A study involving a related compound demonstrated protective effects against neuronal cell death induced by oxidative stress in vitro. The findings suggest potential applications in diseases such as Alzheimer's and Parkinson's .

Comparative Data Table

Application AreaCompound TypeMechanismNotable Findings
Anticancer ActivityIndole DerivativesApoptosis inductionSignificant cytotoxicity against MCF-7 cells
Anti-inflammatory EffectsCOX-2 InhibitorsProstaglandin synthesis inhibitionReduced inflammation in animal models
Neuroprotective EffectsIndole DerivativesOxidative stress reductionProtective effects against oxidative stress-induced cell death

Mechanism of Action

The mechanism of action of (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural configuration and the specific functional groups it contains.

Biological Activity

(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indoline moiety, a dimethoxyphenyl group, and an acrylamide linkage. Its IUPAC name is 1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide. The molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, and its molecular weight is approximately 366.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific data on this compound is limited.
  • Anticancer Potential : The compound may influence cancer cell proliferation and apoptosis through various pathways.
  • Anti-inflammatory Effects : There is evidence suggesting that it could modulate inflammatory responses.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It may bind to receptors or enzymes involved in critical signaling pathways. The exact targets remain to be fully elucidated but are likely related to pathways involved in cell growth and inflammation.

Antimicrobial Studies

While direct studies on this compound are sparse, related compounds have shown significant antimicrobial activity. For instance:

  • Related Compounds : A study on derivatives of similar structures demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL .

Anticancer Activity

Research into indole-based compounds has revealed their potential as anticancer agents:

  • Cell Line Studies : Indole derivatives have been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines:

  • In Vitro Studies : Similar compounds have been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a possible pathway for the anti-inflammatory action .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructureBiological ActivityMIC (mg/mL)
(E)-3,4-dimethoxycinnamic acidStructureAntibacterial0.015
3,4-dimethoxyphenylacetonitrileStructureAntifungal0.004
3,4-dimethoxyphenylacetic acidStructureAnticancerVaries

Case Studies

  • Antibacterial Activity : In a study involving derivatives of similar structures, compounds were tested against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial properties that could be explored further for this compound .
  • Anticancer Efficacy : A study focused on indole derivatives reported significant cytotoxic effects on breast cancer cell lines at concentrations as low as 10 µM, indicating potential for further exploration in cancer therapy .

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity.
  • Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-methylindoline-2-carboxamide?

Answer:
The synthesis of acryloyl-indoline derivatives typically involves condensation reactions. A validated approach includes refluxing 3-formylindoline-2-carboxamide derivatives with substituted acryloyl precursors in acetic acid with sodium acetate as a catalyst. For example, analogous procedures for indole-carboxylic acid derivatives involve refluxing at 80–100°C for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . To ensure the (Z)-configuration, reaction conditions (e.g., temperature, solvent polarity) must be optimized, and stereochemical analysis via NMR or X-ray crystallography should confirm the product .

Basic: How can the Z-configuration and structural integrity of this compound be confirmed experimentally?

Answer:
The Z-configuration can be confirmed using:

  • X-ray crystallography : Resolve the crystal structure to directly observe the stereochemistry .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{H-H} for acryloyl protons) with known (Z)-configured analogs. For example, trans-coupling constants >12 Hz may indicate E-configuration, while lower values suggest Z .
  • IR spectroscopy : Confirm acryloyl C=O stretching frequencies (~1650–1700 cm1^{-1}) and methoxy group vibrations (~1250 cm1^{-1}) .

Basic: What analytical techniques are suitable for assessing purity and stability under laboratory conditions?

Answer:

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) to quantify purity (>95%) .
  • Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Acryloyl derivatives are prone to hydrolysis, so anhydrous storage in sealed containers under nitrogen is recommended .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antifungal vs. anticancer effects) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs using CLSI guidelines.
  • Stereochemical impurities : Re-evaluate compound purity and configuration via chiral HPLC or CD spectroscopy.
  • Target selectivity profiling : Use kinase or protease panels to identify off-target interactions that may explain divergent results .

Advanced: What computational tools are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like fungal CYP51 (for antifungal activity) or human kinases (e.g., EGFR). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR models : Train models on acryloyl-containing analogs to predict logP, solubility, and IC50_{50} values for lead optimization .

Advanced: How does the 3,4-dimethoxyphenyl moiety influence the compound’s pharmacokinetic properties?

Answer:
The dimethoxyphenyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5 predicted via ChemAxon).
  • Metabolic stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogs.
  • Target engagement : The electron-rich aromatic system may facilitate π-π stacking with enzyme active sites (e.g., fungal cytochrome P450s) .

Advanced: What strategies mitigate regulatory challenges for cross-border research involving this compound?

Answer:

  • Compliance screening : Cross-reference the compound against prohibited substance lists (e.g., Vietnam’s banned cosmetic ingredients, ASEAN directives) .
  • Documentation : Prepare detailed safety data sheets (SDS) addressing GHS hazard classifications, even if not explicitly required, to streamline international collaboration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Modify the acryloyl group : Introduce electron-withdrawing substituents (e.g., Cl, NO2_2) to enhance electrophilicity and target binding .
  • Vary the indoline N-substituent : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to improve metabolic stability .
  • Evaluate methoxy positional isomers : Synthesize 2,4- or 2,5-dimethoxy analogs to probe steric and electronic effects .

Advanced: What in silico tools predict ecotoxicological risks of this compound?

Answer:

  • ECOSAR : Estimate aquatic toxicity (e.g., LC50_{50} for fish) based on functional groups.
  • TEST (EPA) : Predict biodegradability and bioaccumulation potential. Acryloyl-carboxamides may exhibit moderate persistence (t1/2_{1/2} >60 days in water) .

Advanced: How can researchers validate the compound’s mechanism of action in fungal pathogens?

Answer:

  • Target-based assays : Measure inhibition of fungal β-tubulin polymerization (for microtubule disruption) or chitin synthase activity.
  • Resistance studies : Generate fungicide-resistant strains via serial passaging and identify mutations via whole-genome sequencing .

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